molecular formula C7H10O4 B3431072 (1R,2S)-2-Methoxycarbonylcyclobutanecarboxylic acid CAS No. 88335-89-1

(1R,2S)-2-Methoxycarbonylcyclobutanecarboxylic acid

Cat. No.: B3431072
CAS No.: 88335-89-1
M. Wt: 158.15 g/mol
InChI Key: DLSMGFKPSMYVFW-UHNVWZDZSA-N
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Description

(1R,2S)-2-Methoxycarbonylcyclobutanecarboxylic acid is a chiral cyclobutane derivative with significant interest in organic chemistry and pharmaceutical research. This compound features a cyclobutane ring substituted with a methoxycarbonyl group and a carboxylic acid group, making it a valuable building block for the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-Methoxycarbonylcyclobutanecarboxylic acid typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method includes the use of chiral catalysts or auxiliaries to induce the desired stereochemistry during the formation of the cyclobutane ring. For example, the use of chiral auxiliaries such as ®-N-(benzyl)proline-derived glycine Schiff base Ni(II) complex has been reported .

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and enantiomeric purity. Techniques such as phase transfer catalysis and controlled crystallization processes are often employed to enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-Methoxycarbonylcyclobutanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

    Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary alcohols or aldehydes.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-2-Methoxycarbonylcyclobutanecarboxylic acid is used as a chiral building block for the synthesis of complex organic molecules

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions involving cyclobutane derivatives. Its chiral nature makes it a valuable tool for investigating stereoselective processes in biological systems.

Medicine

In medicine, this compound derivatives have potential applications as intermediates in the synthesis of drugs targeting specific enzymes or receptors. The compound’s ability to introduce chirality into drug molecules can enhance their efficacy and reduce side effects.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as a chiral building block makes it essential for the manufacture of enantiomerically pure substances used in various applications.

Mechanism of Action

The mechanism of action of (1R,2S)-2-Methoxycarbonylcyclobutanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets in a stereoselective manner, influencing the outcome of biochemical reactions. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid
  • (1R,2S)-1-Amino-2-vinylcyclobutanecarboxylic acid
  • (1R,2S)-2-Methoxycarbonylcyclopropanecarboxylic acid

Uniqueness

Compared to similar compounds, (1R,2S)-2-Methoxycarbonylcyclobutanecarboxylic acid stands out due to its specific substitution pattern on the cyclobutane ring. This unique structure imparts distinct chemical and physical properties, making it particularly useful in asymmetric synthesis and as a chiral building block in pharmaceutical research.

Properties

IUPAC Name

(1R,2S)-2-methoxycarbonylcyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-11-7(10)5-3-2-4(5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSMGFKPSMYVFW-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CC[C@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88335-89-1
Record name 1-Methyl (1R,2S)-1,2-cyclobutanedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88335-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

A mixture of 3-oxabicyclo[3.2.0]heptane-2,4-dione (1 g), triethylamine (1.36 ml) and MeOH (20 ml) was stirred at room temperature over weekend. The mixture was quenched with 1 M HCl, and extracted with EtOAc. The organic layer was separated, washed with water and brine successively, dried over MgSO4, and concentrated in vacuo to give the title compound (1.18 g) as a colorless oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.36 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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